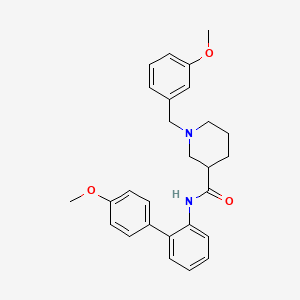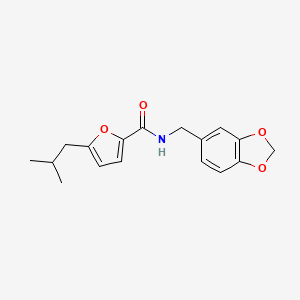![molecular formula C17H23NO4 B6137536 methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B6137536.png)
methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as MPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP is a synthetic molecule that is structurally similar to the natural alkaloid, piperine, which is found in black pepper.
Mecanismo De Acción
The mechanism of action of methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. These enzymes are responsible for metabolizing many drugs and other compounds, and by inhibiting their activity, methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate can increase the bioavailability of these compounds. methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate may also interact with other cellular targets, although further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects
methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its ability to enhance the bioavailability of other compounds, methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have antioxidant properties. It has also been shown to reduce inflammation and to have neuroprotective effects. Further research is needed to fully understand the biochemical and physiological effects of methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate in lab experiments is its ability to enhance the bioavailability of other compounds. This can allow for more effective delivery and potentially reduce the required dosage. methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its effects. Additionally, methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate may interact with other cellular targets, which could complicate its use in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate. One area of interest is its potential applications in drug delivery. methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate's ability to enhance the bioavailability of other compounds could make it a valuable tool for improving the delivery of drugs and other therapeutic agents. Another area of interest is its potential applications in the treatment of neurodegenerative diseases. methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate and its effects on cellular targets.
Métodos De Síntesis
The synthesis of methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate involves the reaction of piperidine with 2-(2-methylphenoxy)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate. The synthesis of methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to enhance the bioavailability of other compounds. methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and other compounds. By inhibiting these enzymes, methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate can increase the bioavailability of other compounds, allowing for more effective delivery and potentially reducing the required dosage.
Propiedades
IUPAC Name |
methyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-6-4-5-7-15(12)22-13(2)16(19)18-10-8-14(9-11-18)17(20)21-3/h4-7,13-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRPTTASPAXCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-(3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6137461.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6137466.png)
![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6137469.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6137477.png)
![2-(2,3-dimethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6137491.png)
![4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenol](/img/structure/B6137492.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)
![ethyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6137503.png)
![2-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]acetamide](/img/structure/B6137511.png)

![N-[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![1-(3-chlorophenyl)-4-[1-(3-methoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B6137527.png)
![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)
